molecular formula C15H12Cl2O3 B13005616 2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzaldehyde

2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzaldehyde

Cat. No.: B13005616
M. Wt: 311.2 g/mol
InChI Key: ROBFCUIHVPXTIS-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3 It is characterized by the presence of two chlorine atoms on the benzyl group, a methoxy group on the benzaldehyde, and an ether linkage connecting the benzyl and benzaldehyde moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl alcohol and 5-methoxybenzaldehyde.

    Ether Formation: The 2,6-dichlorobenzyl alcohol is reacted with 5-methoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to form the ether linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring consistent quality and supply of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzoic acid.

    Reduction: 2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Disrupting Cell Membranes: Interacting with cell membranes to alter their permeability and function.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-((2,6-Dichlorobenzyl)oxy)-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a methoxy group.

    2-((2,6-Dichlorobenzyl)oxy)-5-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    2-((2,6-Dichlorobenzyl)oxy)-5-chlorobenzaldehyde: Similar structure but with an additional chlorine atom instead of a methoxy group.

Uniqueness

2-((2,6-Dichlorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may contribute to its potential therapeutic effects.

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-5-methoxybenzaldehyde

InChI

InChI=1S/C15H12Cl2O3/c1-19-11-5-6-15(10(7-11)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3

InChI Key

ROBFCUIHVPXTIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C=O

Origin of Product

United States

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